6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
6-Ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound featuring a fused pyrimido-benzothiazine core. Key structural attributes include:
- Substituents: An ethyl group at position 6 and an ethylsulfanyl group at position 2.
- Sulfone moiety: The 5,5-dioxide configuration introduces two oxygen atoms, forming a sulfone group.
- Molecular formula: Based on structural analysis, the compound is inferred to have a molecular formula of C₁₅H₁₇N₃O₂S₂ and a molecular weight of 359.45 g/mol.
Properties
IUPAC Name |
6-ethyl-2-ethylsulfanylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-17-11-8-6-5-7-10(11)13-12(21(17,18)19)9-15-14(16-13)20-4-2/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCMFYIYXZAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H15N3O2S2
- Molecular Weight : 321.4 g/mol
- CAS Number : 1326875-75-5
The compound features a pyrimido[5,4-c][2,1]benzothiazine core with an ethylsulfanyl group, which contributes to its distinctive chemical properties and reactivity .
Chemistry
6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, making it an important precursor in organic synthesis .
Synthetic Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Condensation of 2-aminobenzothiazole with ethyl acetoacetate
- Followed by cyclization and oxidation steps using organic solvents like ethanol or methanol .
Biology
The compound exhibits promising biological activities, including:
- Antimicrobial Properties : It has been shown to inhibit the growth of various bacterial strains.
- Antifungal Activity : Research indicates effectiveness against certain fungal pathogens.
- Anticancer Potential : Preliminary studies suggest it may inhibit cell proliferation in cancer cell lines .
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity linked to disease progression .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of the compound against various bacterial strains. The results demonstrated effective inhibition of growth in several pathogenic bacteria, highlighting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s ethyl and ethylsulfanyl groups confer moderate lipophilicity. In contrast, the trifluoromethylbenzyl substituent in significantly increases hydrophobicity (logP estimated to rise by ~1.5 units), which may enhance blood-brain barrier penetration .
The trifluoromethyl group in is often associated with improved metabolic stability in drug design, a feature absent in the target compound .
Derivatives with aromatic aldehydes (e.g., benzylidene groups, as in ) employ condensation reactions, suggesting possible routes for further functionalization .
Biological Activity
6-Ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (CAS Number: 1326875-75-5) is a compound belonging to the class of pyrimido[5,4-c]benzothiazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₅N₃O₂S₂
- Molecular Weight : 321.4 g/mol
- Structure : The compound features a bicyclic structure that incorporates both pyrimidine and benzothiazine moieties, which are known for their diverse biological activities.
Antimicrobial Activity
The antimicrobial properties of benzothiazine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.
-
Minimum Inhibitory Concentration (MIC) :
- Compounds with structural similarities to benzothiazines have shown MIC values ranging from 0.00975 mg/mL to over 600 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of halogen substituents (e.g., bromine or chlorine) in the para position of the benzoyl moiety has been correlated with increased antibacterial activity .
-
Case Studies :
- A study on various 1,2-benzothiazine derivatives found that those with an ethyl group on the nitrogen of the thiazine ring exhibited notable antibacterial properties .
- Another investigation highlighted that compounds with specific substitutions in their structure displayed enhanced antimicrobial efficacy compared to standard antibiotics .
Anticancer Activity
The potential anticancer properties of pyrimidine and benzothiazine derivatives have been explored in several studies:
Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer activities, benzothiazine derivatives are also noted for their anti-inflammatory properties:
- Some studies report that these compounds can act as potent anti-inflammatory agents by inhibiting specific pathways involved in inflammation .
- Additionally, thiazine derivatives have shown promise in treating conditions such as diabetes and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Halogen atoms | Increase antibacterial potency |
| Ethyl group | Enhances antibacterial activity |
| Aromatic substitutions | Modulate cytotoxicity and efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
